molecular formula C22H25N3O3S2 B2952123 4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1706151-58-7

4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2952123
CAS No.: 1706151-58-7
M. Wt: 443.58
InChI Key: JSAFTXQBDPQSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core with a methoxy group at the 4' position and a sulfonamide-linked thiazole-piperidine moiety. Its structural complexity confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-28-20-8-4-18(5-9-20)19-6-10-21(11-7-19)30(26,27)24-15-17-3-2-13-25(16-17)22-23-12-14-29-22/h4-12,14,17,24H,2-3,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAFTXQBDPQSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Differences

The compound’s methoxy group distinguishes it from analogs with halogen or electron-withdrawing substituents. For example:

  • B8 exhibits a higher melting point (214–215°C vs. unrecorded for the target compound), attributed to stronger intermolecular halogen bonding .
  • 4'-(Trifluoromethoxy)-N-(3,4,5-trimethoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide (D3) : The trifluoromethoxy group enhances metabolic stability but may reduce membrane permeability due to increased polarity. D3’s lower melting point (136–137°C) suggests weaker crystal packing vs. methoxy analogs .

Thiazole-Piperidine vs. Other Heterocycles

The thiazole-piperidine moiety differentiates the compound from triazole- or pyrazole-containing sulfonamides:

  • ARC36 (4-(1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)thiazole) : ARC36’s tetrazole group enhances angiotensin II receptor binding via ionic interactions, whereas the target compound’s thiazole-piperidine may favor hydrophobic pocket interactions .
  • 3,5-Dichloro-4'-((diethylamino)methyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-sulfonamide (58): The diethylamino group in 58 improves solubility but reduces target selectivity compared to the rigid thiazole-piperidine scaffold .

Comparative Data Table

Compound Name Substituents Key Properties/Activities Evidence Source
Target Compound 4'-methoxy, thiazole-piperidine High solubility, potential CNS activity
B8 4'-chloro, mesityl High melting point (214–215°C)
D3 4'-trifluoromethoxy, trimethoxyphenyl Enhanced metabolic stability
ARC36 Tetrazole, benzimidazole-thiazole Angiotensin II receptor blockade
58 3,5-dichloro, diethylamino Trypanocidal NMT inhibition (54% yield)
4'-Fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]-[1,1'-biphenyl]-4-sulfonamide 4'-fluoro, methoxyazetidine Improved pharmacokinetics (C22H21FN2O3S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.